Benzyl 2,3,4-Tri-O-benzyl-|A-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

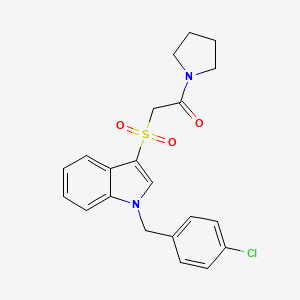

Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside (TOBG) is a synthetic compound composed of a benzyl group and a glucose molecule. This compound has been studied extensively, mainly due to its potential applications in the fields of biochemistry and medicine, as well as its ability to act as an inhibitor of enzymes. In

Scientific Research Applications

Synthesis and Chemical Applications

Benzyl 2,3,4-Tri-O-benzyl-β-D-glucopyranoside is recognized as a critical building block in carbohydrate chemistry. Its efficient synthesis has been demonstrated through a selective debenzylation-acetylation process using ZnCl2-Ac2O-HOAc, showcasing its pivotal role in the field of synthetic organic chemistry (Lu, Navidpour & Taylor, 2005). Furthermore, its utility extends to facilitating regioselective preparations of partly O-benzylated D-glucopyranose acetates, proving its versatility in the synthesis of complex molecular structures (Cao, Okada & Yamada, 2006).

Molecular Conformation and Reactivity Studies

In-depth molecular studies reveal that benzyl 2,3,4-Tri-O-benzyl-β-D-glucopyranoside is instrumental in understanding the intricate interplay of protecting groups and side chain conformations in glycopyranosides. Such investigations shed light on how remote substituents influence glycosylation, offering valuable insights into the complex dynamics of molecular structures and their reactivity (Dharuman, Amarasekara & Crich, 2018).

Enzymatic and Chemical Synthesis

The compound plays a crucial role in the chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides, highlighting its importance in enzymatic processes and synthesis in organic chemistry. This showcases its applicability in creating complex molecular assemblies, essential for advancing chemical synthesis and understanding biological mechanisms (Kawahara, Fujii & Kato, 2005).

Novel Glycosidation Techniques

The compound is instrumental in novel glycosidation techniques, contributing to the development of highly beta-selective O-glucosidations. This is crucial for the selective formation of molecular structures, offering a pathway to synthesize complex carbohydrates and glycoconjugates with specific configurations and properties (Okada, Mukae & Okajima, 2007).

Mechanism of Action

Mode of Action

It’s likely that the compound interacts with its targets through its benzyl groups, which are known to participate in various chemical reactions .

Biochemical Pathways

, similar compounds have been noted to play a role in the synthesis of glycosylated natural products.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c .

Result of Action

Similar compounds have been associated with pharmacological breakthroughs targeting various ailments including cancer, diabetes, and inflammation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside. For instance, the compound’s stability can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Other environmental factors such as pH and the presence of other compounds could also potentially influence its action and efficacy.

properties

IUPAC Name |

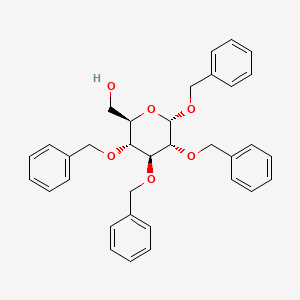

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPIYGUZWWMDH-RUOAZZEASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2481241.png)

![4-(4-isopropylbenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2481242.png)

![N,N-diethyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2481244.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2481247.png)

![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2481250.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481251.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481253.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2481256.png)